molecular formula C15H12ClN3OS2 B5857643 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide

Cat. No. B5857643
M. Wt: 349.9 g/mol
InChI Key: XQZRGTSLILQVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 was discovered by Abbott Laboratories and is currently being studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide involves its binding to the BH3 binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from inhibiting the pro-apoptotic proteins Bax and Bak, which results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide is its specificity for anti-apoptotic proteins, which makes it a potentially effective therapy for cancer. However, one limitation of 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide. One direction is the development of more soluble analogs of 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide that can be more easily administered in vivo. Another direction is the investigation of the potential use of 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the potential use of 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide in the treatment of specific types of cancer.

Synthesis Methods

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 2-chloro-3-nitrobenzoic acid to form 2-(2-chloro-3-nitrobenzoylamino)benzothiazole. This compound is then reduced to 2-(2-chloro-3-aminobenzoylamino)benzothiazole, which is subsequently reacted with thioacetic acid to form 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide.

Scientific Research Applications

2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This results in the release of pro-apoptotic proteins such as Bax and Bak, which induce apoptosis in cancer cells.

properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS2/c16-9-2-1-3-11(6-9)18-14(20)8-21-15-19-12-5-4-10(17)7-13(12)22-15/h1-7H,8,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZRGTSLILQVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.